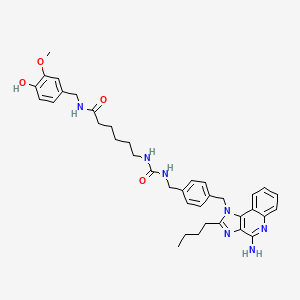
IMD-vanillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of IMD-vanillin involves the covalent linking of imidazoquinolinone derivatives. The synthetic route typically includes the following steps:
Formation of Imidazoquinolinone Derivatives: This involves the synthesis of imidazoquinolinone molecules through a series of chemical reactions.
Dimerization: The imidazoquinolinone derivatives are then covalently linked to form the dimer, this compound.
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis process to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
IMD-vanillin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, resulting in various reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
IMD-vanillin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a model compound for studying dimerization processes.
Mécanisme D'action
IMD-vanillin exerts its effects by modulating the activity of NF-κB, a key transcription factor involved in immune responses. The compound activates Toll-like receptor 7/8, leading to the activation of NF-κB and subsequent immune responses
Comparaison Avec Des Composés Similaires
IMD-vanillin is compared with other similar compounds, such as:
IMD-ferulic: Structurally similar to this compound, but slightly less effective at inducing CD40 expression.
IMD-catechol: Another imidazoquinolinone-derived dimer with different immunomodulatory properties.
IMD-biphenylA: Similar in structure but with distinct biological activities.
This compound stands out due to its unique combination of NF-κB modulation and Toll-like receptor activation, making it a promising candidate for various scientific and medical applications.
Propriétés
Formule moléculaire |
C37H45N7O4 |
|---|---|
Poids moléculaire |
651.8 g/mol |
Nom IUPAC |
6-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methylcarbamoylamino]-N-[(4-hydroxy-3-methoxyphenyl)methyl]hexanamide |
InChI |
InChI=1S/C37H45N7O4/c1-3-4-12-32-43-34-35(28-10-7-8-11-29(28)42-36(34)38)44(32)24-26-16-14-25(15-17-26)22-41-37(47)39-20-9-5-6-13-33(46)40-23-27-18-19-30(45)31(21-27)48-2/h7-8,10-11,14-19,21,45H,3-6,9,12-13,20,22-24H2,1-2H3,(H2,38,42)(H,40,46)(H2,39,41,47) |
Clé InChI |
CAOWCHCEXLWZKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)NCCCCCC(=O)NCC4=CC(=C(C=C4)O)OC)C5=CC=CC=C5N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


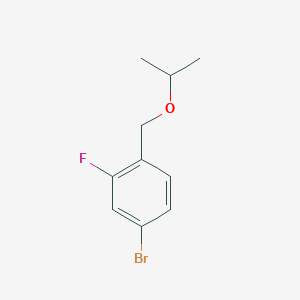

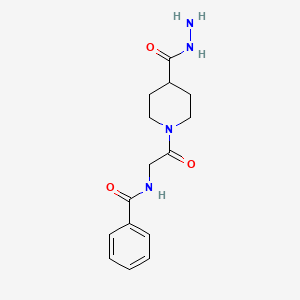
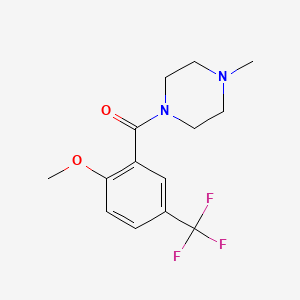
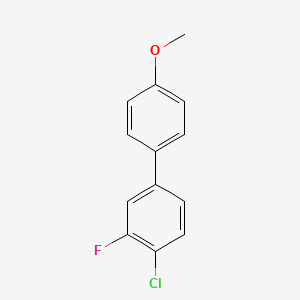
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
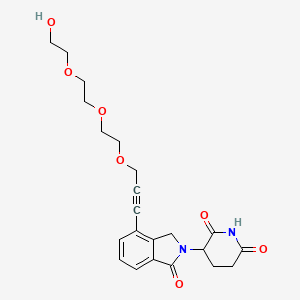
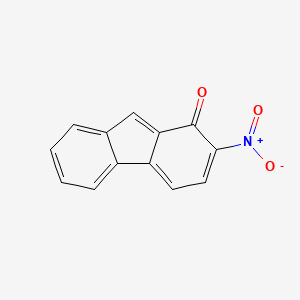
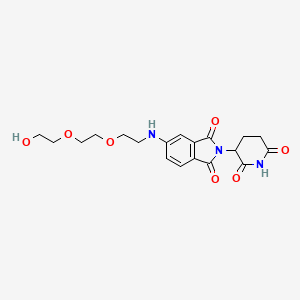

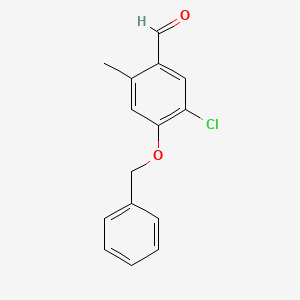
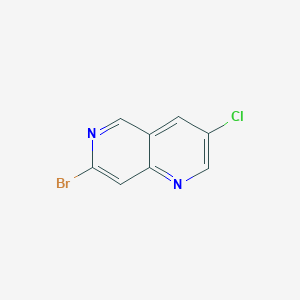
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)

